molecular formula C19H22N6O5S B2748877 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1219418-13-9

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2748877
CAS No.: 1219418-13-9
M. Wt: 446.48
InChI Key: VERAVHQIBURHOW-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N6O5S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Novel Compounds

Research on similar chemical structures focuses on the synthesis and characterization of novel compounds with specific functional groups. For instance, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the interest in developing new materials with specific properties, such as solubility in organic solvents, thermal stability, and mechanical strength (Xiao-Ling Liu et al., 2013). These materials could have applications in high-performance coatings, films, and engineering plastics.

Antimicrobial and Antitubercular Agents

Compounds with oxadiazole and pyrazole groups have been explored for their antimicrobial and antitubercular activities. For example, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed activity exceeding that of reference drugs against bacteria and fungi, indicating their potential as new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).

Molecular Docking and Pharmacological Studies

Molecular docking simulations and pharmacological studies have been conducted on compounds with similar structures to predict their interaction with biological targets. For example, docking simulations of benzene sulfonamide pyrazole oxadiazole derivatives against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A suggest their potential as antitubercular agents (Ramesh M. Shingare et al., 2022).

Synthesis of Anticancer Agents

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the ongoing research into novel therapeutic compounds. These studies indicate the role of specific structural features in determining biological activity and provide a basis for the development of new drugs (K. Redda & Madhavi Gangapuram, 2007).

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5S/c1-12-11-16(24(2)23-12)18-21-22-19(30-18)20-17(26)15-5-4-10-25(15)31(27,28)14-8-6-13(29-3)7-9-14/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAVHQIBURHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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